
Acridine, 9-amino-4-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 9-amino-4-chloro- is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
Méthodes De Préparation
The synthesis of acridine, 9-amino-4-chloro- typically involves the Ullmann condensation reaction of 2-bromobenzoic acid with different anilines, followed by cyclization to yield acridone derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Acridine, 9-amino-4-chloro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives, while substitution reactions can introduce different functional groups onto the acridine ring .
Applications De Recherche Scientifique
Acridine, 9-amino-4-chloro- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various acridine derivatives with potential pharmaceutical properties . In biology, it is used as a fluorescent dye for the visualization of biomolecules . In medicine, acridine derivatives have been investigated for their anticancer, antimicrobial, and antiviral activities . Industrial applications include the use of acridine derivatives as dyes and fluorescent materials for laser technologies .
Mécanisme D'action
The mechanism of action of acridine, 9-amino-4-chloro- involves its ability to intercalate into double-stranded DNA, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation is driven by charge transfer and π-stacking interactions between the planar acridine ring and the base pairs of the DNA helix . The compound’s ability to interact with DNA and related enzymes is responsible for its various biological activities, including its anticancer and antimicrobial effects .
Comparaison Avec Des Composés Similaires
Acridine, 9-amino-4-chloro- is similar to other acridine derivatives such as acriflavine, proflavine, and amsacrine . These compounds share a common acridine core structure but differ in their functional groups and specific biological activities . For example, acriflavine and proflavine are known for their antibacterial properties, while amsacrine is used as an anticancer agent . The unique combination of the amino and chloro groups in acridine, 9-amino-4-chloro- contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
23250-40-0 |
|---|---|
Formule moléculaire |
C13H9ClN2 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
4-chloroacridin-9-amine |
InChI |
InChI=1S/C13H9ClN2/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7H,(H2,15,16) |
Clé InChI |
NSXDSAVBBBKTAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


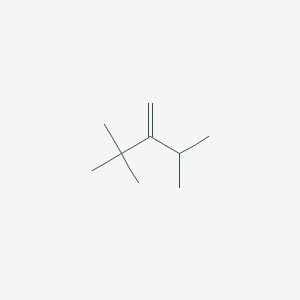
![Benzene, 1,1'-[1,2-ethanediylbis(sulfonyl)]bis[4-methyl-](/img/structure/B14712145.png)
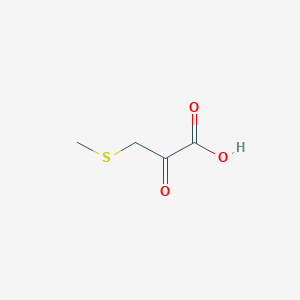
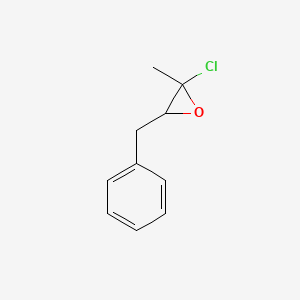

![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)
![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)


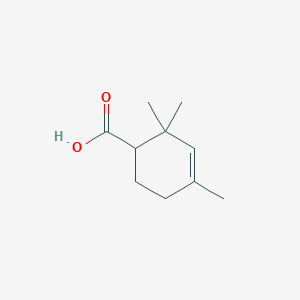
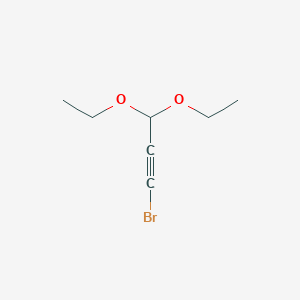
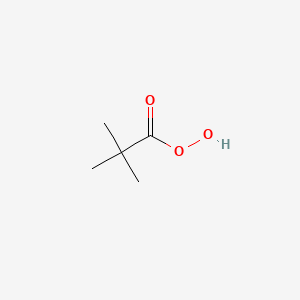
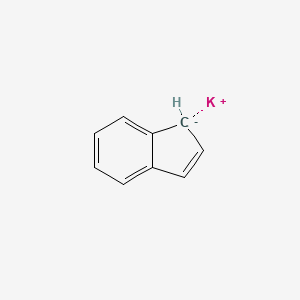
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
